molecular formula C15H24BClFNO3 B1434698 (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride CAS No. 1704121-98-1

(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

Cat. No. B1434698
M. Wt: 331.6 g/mol
InChI Key: LONRDIUYHINAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the InChI code is 1S/C11H18BNO3.ClH/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15;/h4-7,14-15H,3,8-9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the molecular weight is 259.54 . For “3-Fluoro-4-propoxyphenylboronic acid”, the density is 1.2±0.1 g/cm3, boiling point is 339.5±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of amino-3-fluorophenyl boronic acid derivatives involves protecting the amine group, lithium-bromine exchange, and addition of trimethyl borate, followed by acidic hydrolysis. The compound's crystal structure has been elucidated through X-ray crystallography, revealing a low boronic acid pKa value and a pendant amine for attachment to polymers. This derivative is used in constructing glucose sensing materials operating at physiological pH (Das et al., 2003).

Boronic Acid-Catalyzed Reactions

Boronic acids are versatile in chemistry, including organic reactions and molecular recognition. A discovery in boronic acid catalysis is the aza-Michael addition of hydroxamic acid to quinone imine ketals, using chiral boronic acid catalysts. This process leads to densely functionalized cyclohexanes (Hashimoto et al., 2015).

Reactivity of Boronic Acids and Boronate Ions

Studies show the relative reactivities of phenylboronic and 3-fluorophenylboronic acids with propylene glycol, indicating that the reactivity of RB(OH)2 is significantly higher than RB(OH)3(-). This challenges previously accepted views on the reactivity of boronic acid derivatives (Watanabe et al., 2013).

Fluorine Substituents in Boronic Compounds

Fluorine substituents in boronic compounds, like (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid, affect their properties, influencing Lewis acidity and potential applications in organic synthesis, analytical chemistry, and biology (Gozdalik et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “Phenylboronic acid”, indicates that it is harmful if swallowed . Always refer to the specific safety data sheet for the exact compound for accurate safety and hazard information.

properties

IUPAC Name

[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONRDIUYHINAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.